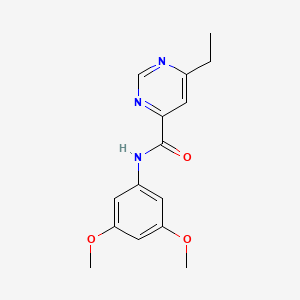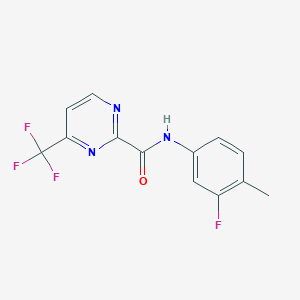![molecular formula C15H21ClFN3 B15115486 1-(3-fluorophenyl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15115486.png)
1-(3-fluorophenyl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorophenyl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorophenyl group and a pyrazolylmethyl group attached to a methanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine can be achieved through a multi-step process:
Formation of the pyrazole ring: The starting material, 3-isopropyl-1-methyl-1H-pyrazole, can be synthesized by the reaction of 3-isopropyl-1-methylhydrazine with an appropriate diketone under acidic conditions.
Attachment of the fluorophenyl group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-fluorobenzyl chloride and a suitable base.
Formation of the methanamine backbone: The final step involves the reductive amination of the intermediate product with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-fluorophenyl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-fluorophenyl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 1-(3-fluorophenyl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target neurotransmitter receptors or enzymes involved in signal transduction pathways.
Pathways Involved: It can modulate the activity of these targets, leading to altered cellular responses and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-chlorophenyl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine
- 1-(3-bromophenyl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine
Uniqueness
1-(3-fluorophenyl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to target proteins, making it a valuable candidate for further research and development.
Eigenschaften
Molekularformel |
C15H21ClFN3 |
|---|---|
Molekulargewicht |
297.80 g/mol |
IUPAC-Name |
1-(3-fluorophenyl)-N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C15H20FN3.ClH/c1-11(2)15-8-14(19(3)18-15)10-17-9-12-5-4-6-13(16)7-12;/h4-8,11,17H,9-10H2,1-3H3;1H |
InChI-Schlüssel |
YYPVEZNVFVOUCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN(C(=C1)CNCC2=CC(=CC=C2)F)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B15115409.png)
![4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidine](/img/structure/B15115419.png)
![3-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine](/img/structure/B15115428.png)
![4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15115432.png)
![1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15115435.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B15115443.png)
![6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine](/img/structure/B15115447.png)

![4-(Difluoromethyl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B15115457.png)
![4-(1-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B15115469.png)
![2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B15115471.png)
![N-{1-[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide](/img/structure/B15115476.png)

![2-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine](/img/structure/B15115483.png)
